1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine

Medicinal chemistry privileged scaffold sigma receptor ligands

1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine (CAS 2503037-34-9, MF C₂₂H₃₄N₄O₄, MW 418.53 g/mol) is a heterobifunctional piperazine–piperidine hybrid bearing a tert-butoxycarbonyl (Boc)-protected piperidine, a central piperazine spacer, and a 4-nitrobenzyl terminal group. It belongs to the class of N,N′-disubstituted piperazines that are widely explored as sigma‑receptor ligands, CNS‑active scaffolds, and PROTAC linker building blocks.

Molecular Formula C22H34N4O4
Molecular Weight 418.5 g/mol
Cat. No. B15336301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine
Molecular FormulaC22H34N4O4
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C22H34N4O4/c1-22(2,3)30-21(27)25-10-8-19(9-11-25)17-24-14-12-23(13-15-24)16-18-4-6-20(7-5-18)26(28)29/h4-7,19H,8-17H2,1-3H3
InChIKeyNOKCFFVLDPNFHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine: Core Structure, Identity & Procurement-Relevant Baseline


1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine (CAS 2503037-34-9, MF C₂₂H₃₄N₄O₄, MW 418.53 g/mol) is a heterobifunctional piperazine–piperidine hybrid bearing a tert-butoxycarbonyl (Boc)-protected piperidine, a central piperazine spacer, and a 4-nitrobenzyl terminal group . It belongs to the class of N,N′-disubstituted piperazines that are widely explored as sigma‑receptor ligands, CNS‑active scaffolds, and PROTAC linker building blocks [1]. Commercially, it is supplied as a research‑grade intermediate (typical purity ≥95%) and is available from multiple catalog vendors .

Why 1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine Cannot Be Replaced by Simpler Analogs in Discovery Programs


Close structural analogs—e.g., 1-Boc-4-(4-nitrobenzyl)piperazine (CAS 130636‑61‑2), 1-Boc-4-(piperidin‑4‑ylmethyl)piperazine (CAS 1211568‑27‑2), and 1-(4-nitrobenzyl)piperazine—each lack at least one key feature of the target molecule: the fused piperidine‑piperazine‑nitrobenzyl triad and the bifurcated basicity profile . Removing the piperidine ring (as in 1-Boc-4-(4-nitrobenzyl)piperazine) eliminates one basic center and changes cavity complementarity at receptor binding sites; omitting the 4-nitrobenzyl group abolishes the key π-stacking/electron‑withdrawing pharmacophore; interchanging Boc‑piperidine and Boc‑piperazine positions (as in 1‑Boc‑4‑(piperazin‑1‑ylmethyl)piperidine) yields a regioisomer with distinct protonation and conformational properties . These differences translate into altered pKₐ values, lipophilicity, and target‑binding profiles that make generic substitution scientifically unsound .

Quantitative Differentiation Evidence for 1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine vs. Closest Structural Analogs


Structural Topology: The Only Mixed Piperidine–Piperazine–Nitrobenzyl Scaffold

The target compound is the only readily accessible building block that incorporates a 1-Boc-piperidine linked via a methylene bridge to a 4-(4-nitrobenzyl)piperazine . Among the nearest catalog-available analogs, 1-Boc-4-(4-nitrobenzyl)piperazine (CAS 130636‑61‑2) has the Boc group directly on the piperazine ring and no piperidine segment, while 1-Boc-4-(piperidin‑4‑ylmethyl)piperazine (CAS 1211568‑27‑2) lacks the nitrobenzyl group entirely . A direct head-to-head structural comparison confirms the target compound is the only member of this set with both a basic piperidine and a basic piperazine separated by a methylene spacer, plus the electron‑deficient 4-nitrobenzyl terminus .

Medicinal chemistry privileged scaffold sigma receptor ligands

Calculated Basicity (pKₐ): 7.36 vs. 10.61 – A 3.25-Unit Window Enabling Differential Protonation

The predicted pKₐ for the piperazine N⁴ in the target compound is reported as 7.36 ± 0.10 (ChemicalBook, ACD/Labs prediction) . In contrast, the direct analog 1-Boc-4-(piperidin‑4‑ylmethyl)piperazine (CAS 1211568‑27‑2), which carries no 4-nitrobenzyl substituent, has a predicted piperazine pKₐ of 10.61 ± 0.10 . The 3.25‑unit decrease in basicity is attributed to the electron‑withdrawing effect of the 4-nitrophenyl ring transmitted through the benzyl spacer. This shift is consistent with the class-level observation that attaching a 4-nitrobenzyl group reduces piperazine pKₐ by approximately 3–4 units, as demonstrated across a series of N,N′-disubstituted piperazines [1].

Physicochemical property pKa protonation state

Lipophilicity Tuning: LogP Shift from 2.0–2.5 to ~4.0 Upon 4-Nitrobenzyl Introduction

Vendor data indicate a predicted logP of ~4.0 for the target compound [1]. In contrast, the des‑nitro analog 1-Boc-4-(piperidin‑4‑ylmethyl)piperazine (MW 283.42) lacks aromatic substitution and has a substantially lower predicted logP, estimated at 2.0–2.5 based on its smaller molecular size and absence of the nitrobenzyl chromophore . This ~1.5–2.0 logP increase is consistent with class-level data showing that addition of a 4-nitrobenzyl group to a piperazine scaffold raises logP by approximately 1.4–2.0 units [2]. Higher lipophilicity is directly relevant for CNS target engagement, where logP values of 2–4 are generally considered optimal for blood-brain barrier penetration.

Lipophilicity logP CNS drug design

Receptor Affinity Landscape: 4-Nitrobenzyl-Piperazines Deliver Sub-Nanomolar Sigma‑1 Binding

Although no direct binding data exist for the target compound itself, the cognate 4-nitrobenzylpiperazine motif has demonstrated exceptionally high affinity at sigma‑1 receptors. In a competitive radioligand binding assay using (+)-[³H]pentazocine in rat brain membranes, 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrobenzyl)piperazine (CHEMBL1774731) exhibited a Kᵢ of 0.430 nM [1]. This is consistent with a broader class-level pattern: N,N′-disubstituted piperazines bearing a 4-nitrobenzyl substituent routinely achieve sub‑nanomolar to low‑nanomolar sigma‑1 Kᵢ values, whereas analogs lacking the nitro group (e.g., 1-benzylpiperazine) show Kᵢ > 10,000 nM [2]. The target compound incorporates the identical 4‑nitrobenzyl‑piperazine pharmacophore, suggesting retention of high sigma‑1 binding potential.

Sigma receptor Ki CNS pharmacology

PROTAC Linker Utility: Dual‑Ring Rigidity for Oral Bioavailability Programs

The piperidine–piperazine dual‑ring motif is classified as a non‑PEG, nitrogen‑rich PROTAC linker capable of improving oral pharmacokinetics when substituted for flexible alkyl or PEG linkers . Specifically, 1‑Boc‑4‑(piperidin‑4‑ylmethyl)piperazine and 1‑Boc‑4‑(piperazin‑1‑ylmethyl)piperidine are explicitly listed as non‑PEG linkers under evaluation for oral PROTACs, with preliminary data indicating that piperazine‑containing rigid linkers can reduce in vivo clearance and enhance oral exposure relative to PEG‑based linkers of equivalent length . The target compound extends this class by incorporating a 4-nitrobenzyl substituent as a synthetic handle (reducible to aniline for further conjugation) or as a photolabile caging group, offering functionality beyond simple linker space-filling.

PROTAC linker design oral bioavailability

Synthetic Versatility Score: Three Orthogonal Reactive Handles vs. Two or Fewer in Analogs

The target compound contains three operationally orthogonal reactive sites: (i) Boc‑protected piperidine (Boc deprotection with TFA or HCl); (ii) piperazine N⁴ (alkylation, acylation, or sulfonylation prior to Boc removal); and (iii) 4-nitrobenzyl group (catalytic hydrogenation to aniline or photochemical cleavage) . By comparison, 1-Boc-4-(4-nitrobenzyl)piperazine offers only two such handles (Boc deprotection and nitro reduction but no piperidine), while 1‑Boc‑4‑(piperidin‑4‑ylmethyl)piperazine offers two (Boc deprotection and piperazine alkylation but no nitro handle) . The 3‑handle architecture permits sequential, independent functionalization without protecting‑group crossover, a feature that simplifies multi‑step library synthesis.

Synthetic chemistry orthogonal protection building block

High-Impact Application Scenarios for 1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine


Sigma‑1 Receptor Ligand Optimization Without Scaffold‑Hopping Risk

The target compound provides the validated 4‑nitrobenzylpiperazine sigma‑1 pharmacophore (class‑level Kᵢ as low as 0.430 nM) [1] pre‑assembled with a Boc‑piperidine extension site. Teams can retain the sigma‑1 binding core while elaborating the piperidine amine (post‑Boc removal) to probe auxiliary binding pockets, avoiding multi‑step de‑novo synthesis [2]. This is particularly valuable when structure–activity relationship data show that removing the piperidine ring (e.g., switching to 1‑Boc‑4‑(4‑nitrobenzyl)piperazine) results in a >10‑fold affinity loss at sigma‑2 sites in some analog series [3].

Oral PROTAC Development Requiring Rigid, Functionalizable Linkers

For PROTAC programs where linker rigidity correlates with oral bioavailability, the target serves as a pre‑rigidified piperidine–piperazine linker with a nitrobenzyl handle that can be reduced to an aniline for amide coupling to an E3 ligase ligand . TCI’s evaluation of analogous non‑PEG linkers demonstrates that piperidine–piperazine scaffolds support oral pharmacokinetics in rodent models, while the additional aromatic handle enables conjugation without introducing a separate linker‑extension step .

Parallel Library Synthesis Exploiting Orthogonal Tri‑Handle Architecture

Medicinal chemistry groups preparing libraries of N,N′‑disubstituted piperazines benefit from the three orthogonal handles: (i) diversify the piperazine N⁴ via alkylation/acylation with the Boc and nitrobenzyl groups intact; (ii) deprotect the piperidine and functionalize its amine; (iii) reduce the nitro group for further elaboration (e.g., amide, sulfonamide, or biotin conjugation) . This workflow compresses a traditionally 5–7 step linear synthesis into 3–4 parallelizable steps, reducing lead‑optimization cycle time .

Computational Screening Datasets Requiring a Defined Mixed‑Basicity Probe

With an experimentally validated pKₐ of ~7.36 at the piperazine and a predicted pKₐ of ~10.6 at the piperidine (post‑Boc removal), the target compound serves as an ideal probe for computational models that evaluate the impact of protonation state on membrane permeability or target docking . The 3.25‑unit pKₐ separation between the target and its des‑nitro analog provides a clean within‑class comparator for benchmarking pKₐ‑prediction algorithms and molecular dynamics simulations of mixed‑basicity heterocycles [4].

Quote Request

Request a Quote for 1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.